8-Propyl Etodolac-d3
Description
8-Propyl Etodolac-d3 is a deuterated analog of etodolac, a non-steroidal anti-inflammatory drug (NSAID) with a modified structure featuring a propyl group at the 8-position and three deuterium atoms replacing hydrogens at the 2,2,2-positions of the ethyl side chain. Its molecular formula is C₁₈H₂₀D₃NO₃, with a molecular weight of 304.40 g/mol (calculated from the non-deuterated form: C₁₈H₂₃NO₃, 301.38 g/mol) . This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays for quantifying etodolac and its metabolites in biological matrices .
Key structural features include:
- A pyrano[3,4-b]indole core.
- A propyl substituent at the 8-position (C₈).
- A deuterated ethyl group (CD₃) at the 1-position .
Handling Notes:
Properties
Molecular Formula |
C₁₈H₂₀D₃NO₃ |
|---|---|
Molecular Weight |
304.4 |
Synonyms |
1-Ethyl-1,3,4,9-tetrahydro-8-propyl-pyrano[3,4-b]indole-1-acetic Acid-d3; NSC 282127-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Etodolac Derivatives
The table below compares 8-propyl etodolac-d3 with structurally related etodolac analogs:
Key Findings :
Deuterated Reference Standards
This compound shares functional similarities with other deuterated compounds used in analytical workflows:
Comparison Highlights :
- Unlike Ecgonine Methylester-D3 or EDDP-D3 , which are used in toxicology, this compound is tailored for NSAID research, reflecting its niche in inflammation and pain management studies .
- All deuterated standards require stringent storage conditions (e.g., refrigeration) to maintain stability .
Research Findings and Stability Analysis
Thermal and Structural Stability
- X-ray crystallography studies of etodolac analogs reveal that the 8-propyl group exhibits significant thermal librational movement, suggesting conformational flexibility that may influence binding affinity or metabolic pathways .
- In contrast, the 7-ethyl group in non-deuterated etodolac shows lower thermal motion, implying greater structural rigidity .
Analytical Performance
- This compound demonstrates >99% isotopic purity in LC-MS/MS applications, critical for minimizing background interference in trace-level quantification .
- Its deuterated ethyl group provides a distinct mass shift (+3 Da) from non-deuterated etodolac, enabling precise differentiation in chromatograms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
